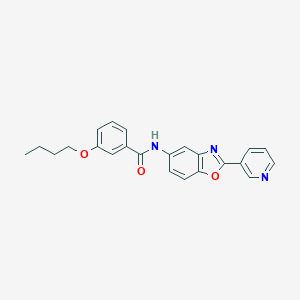![molecular formula C15H15N5O4S3 B278655 2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(morpholin-4-yl)ethanone](/img/structure/B278655.png)
2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(morpholin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(morpholin-4-yl)ethanone is a chemical compound that has gained significance in scientific research due to its potential applications in various fields. This compound is also known as DBIT-101 and has been synthesized using a specific method that will be discussed in The purpose of this paper is to provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to this compound.
作用機序
The mechanism of action of DBIT-101 is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins that are involved in various cellular processes. DBIT-101 has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are involved in various cellular processes. Additionally, DBIT-101 has been found to inhibit the activity of NADPH oxidase, which is an enzyme that produces reactive oxygen species (ROS) and is involved in oxidative stress.
Biochemical and Physiological Effects:
DBIT-101 has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. Additionally, DBIT-101 has been found to reduce oxidative stress and protect neurons from damage caused by oxidative stress.
実験室実験の利点と制限
One advantage of using DBIT-101 in lab experiments is its high purity. The synthesis method has been optimized to obtain a high yield of DBIT-101 with purity greater than 98%. Additionally, DBIT-101 has been found to be stable under various conditions, which makes it suitable for use in lab experiments. One limitation of using DBIT-101 in lab experiments is its limited solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions related to DBIT-101. One direction is to further study its anticancer properties and investigate its potential use as a cancer therapeutic. Another direction is to study its anti-inflammatory properties and investigate its potential use in treating inflammatory diseases. Additionally, future studies could investigate the potential use of DBIT-101 in treating neurodegenerative diseases. Finally, future studies could investigate the potential use of DBIT-101 in combination with other drugs to enhance its therapeutic effects.
合成法
DBIT-101 has been synthesized using a specific method that involves the reaction of 2-chloro-1-(morpholin-4-yl)ethanone with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of sodium hydride. The resulting product is then reacted with 3-chloro-1,1-dioxo-2H-1,2-benzothiazin-4(3H)-ylamine to obtain DBIT-101. This synthesis method has been optimized to obtain a high yield of DBIT-101 with purity greater than 98%.
科学的研究の応用
DBIT-101 has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of various cancer cells. DBIT-101 has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models. Additionally, DBIT-101 has been studied for its neuroprotective properties and has shown potential in protecting neurons from damage caused by oxidative stress.
特性
製品名 |
2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(morpholin-4-yl)ethanone |
|---|---|
分子式 |
C15H15N5O4S3 |
分子量 |
425.5 g/mol |
IUPAC名 |
2-[[5-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C15H15N5O4S3/c21-12(20-5-7-24-8-6-20)9-25-15-18-17-14(26-15)16-13-10-3-1-2-4-11(10)27(22,23)19-13/h1-4H,5-9H2,(H,16,17,19) |
InChIキー |
DCXUSGMUAGFFLI-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CSC2=NN=C(S2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
正規SMILES |
C1COCCN1C(=O)CSC2=NN=C(S2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-cyano-5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278578.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B278579.png)


![Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide](/img/structure/B278582.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B278583.png)
![Methyl 5-[(2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278585.png)
![N-[3-(butanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B278590.png)
![N-[3-(butanoylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B278591.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B278593.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B278594.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278595.png)

![4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278599.png)